
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of piperidine derivatives with ethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides.
Cyclization: Cyclization reactions can form more complex ring structures, often using catalysts like trifluoroacetic acid.
Applications De Recherche Scientifique
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
1-Methylpiperazine: Similar in structure but with different pharmacological properties.
1-Isopropylpiperazine: Another piperazine derivative with distinct chemical reactivity.
4-Morpholinopiperidine: Contains a morpholine ring, offering different biological activities.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: A more complex derivative with specific applications in neurological research.
Propriétés
Formule moléculaire |
C12H24N4O |
|---|---|
Poids moléculaire |
240.35 g/mol |
Nom IUPAC |
1-ethyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-15-7-3-12(4-8-15,11(13)17)16-9-5-14-6-10-16/h14H,2-10H2,1H3,(H2,13,17) |
Clé InChI |
IDDDDSQZFWFPOZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



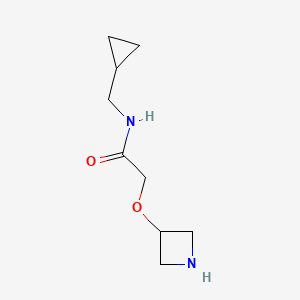

![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
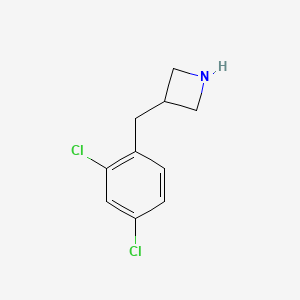
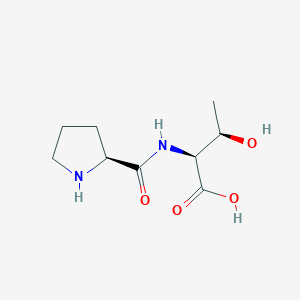
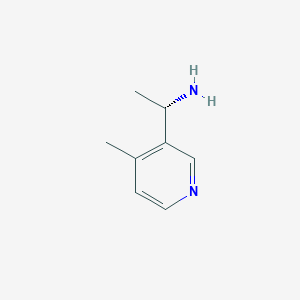
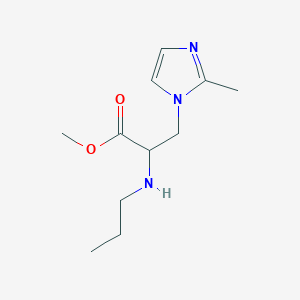
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)

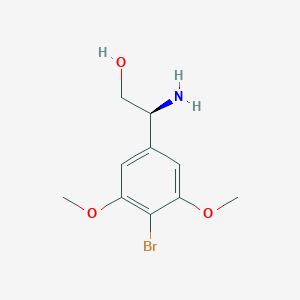

![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
